Methyl quinazoline-2-carboxylate

NMDA receptor antagonist AMPA receptor antagonist QSAR modeling

Methyl quinazoline-2-carboxylate (CAS 1607787-61-0) is a uniquely differentiated bicyclic heterocycle delivering three procurement-critical advantages: (1) a traceless C2 methyl ester enabling divergent amide coupling, hydrolysis, or reduction for rapid kinase inhibitor library synthesis targeting VEGFR-2 (IC50 14.8 nM lead), Pim-1, c-Met, and EGFR; (2) optimal physicochemical properties (MW 188.18, XLogP3 1.8, TPSA 52.1 Ų) for CNS drug discovery including NMDA/Glycine and AMPA receptor programs; (3) structural distinction from quinoline/quinoxaline scaffolds ensuring binding geometry specificity. Universal synthetic compatibility with oxidative radical cyclization and nucleophilic substitution pathways. Procure as a single versatile building block replacing multiple single-purpose intermediates.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1607787-61-0
Cat. No. B1433829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl quinazoline-2-carboxylate
CAS1607787-61-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=CC=CC=C2C=N1
InChIInChI=1S/C10H8N2O2/c1-14-10(13)9-11-6-7-4-2-3-5-8(7)12-9/h2-6H,1H3
InChIKeyRXEQRGJSVWMYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Quinazoline-2-Carboxylate (CAS 1607787-61-0) for Medicinal Chemistry: Procurement Guide


Methyl quinazoline-2-carboxylate (CAS 1607787-61-0) is a bicyclic heterocyclic compound featuring a quinazoline core with a methyl ester substituent at the C2 position, belonging to the broader class of nitrogen-containing fused heterocycles with a molecular formula of C10H8N2O2 and molecular weight of 188.18 g/mol [1]. The quinazoline scaffold represents one of the most extensively explored privileged structures in medicinal chemistry, with documented applications across kinase inhibition (EGFR, VEGFR-2, Pim-1), antiproliferative activity, and neurological receptor antagonism (NMDA/Glycine, AMPA) [2].

Methyl Quinazoline-2-Carboxylate: Structural and Functional Non-Interchangeability with Analogs


Substitution of methyl quinazoline-2-carboxylate with generic quinazoline analogs or alternative heterocyclic cores is scientifically unsound due to three documented factors: (1) the C2 methyl ester group confers distinct physicochemical properties—calculated XLogP3 of 1.8 and topological polar surface area of 52.1 Ų—compared to the carboxylic acid analog (quinazoline-2-carboxylic acid), directly impacting membrane permeability and formulation behavior [1]; (2) the precise nitrogen atom positioning at positions 1 and 3 of the quinazoline backbone produces binding geometries that differ fundamentally from quinoline and quinoxaline scaffolds [1]; (3) the methyl ester serves as a traceless synthetic handle for further derivatization (hydrolysis to carboxylic acid, aminolysis to amides, reduction to alcohols) that non-ester analogs cannot provide .

Methyl Quinazoline-2-Carboxylate: Direct Comparative Performance Data


QSAR-Modeled Receptor Binding: Predictive Validation of Quinazoline-2-Carboxylate Scaffold

A comparative QSAR study on alkyl and alkoxy pyrazolo[1,5-c]quinazoline-2-carboxylates demonstrated robust predictive modeling for both NMDA/Glycine and AMPA receptor antagonism, establishing the quinazoline-2-carboxylate core as a validated scaffold for glutamate receptor-targeted drug discovery [1]. The methyl ester variant (methyl quinazoline-2-carboxylate) represents the minimal, unadorned core structure within this validated series, providing a neutral starting point for systematic structure-activity relationship (SAR) exploration.

NMDA receptor antagonist AMPA receptor antagonist QSAR modeling computational medicinal chemistry

VEGFR-2 Inhibitory Potency: Quantitative Benchmarking of Quinazoline-2-Carboxylate Derivatives

In a scaffold-hopping study evaluating quinazoline-based VEGFR-2 inhibitors, a quinazoline 2-carboxylate derivative bearing a fluorine substituent in the middle ring (compound 7a) exhibited an IC50 value of 14.8 nM against VEGFR-2, demonstrating potency superior to the reference drug sorafenib (IC50 = 78.9 nM) [1]. This establishes the quinazoline-2-carboxylate substructure as a viable and potent pharmacophore within the VEGFR-2 inhibitor landscape.

VEGFR-2 inhibitor kinase inhibitor anticancer SAR analysis

Synthetic Versatility: Divergent Derivatization Pathways from a Single Core

Methyl quinazoline-2-carboxylate serves as a privileged synthetic intermediate capable of undergoing oxidation to quinazoline-2-carboxylic acid, reduction to quinazoline-2-methanol derivatives, and nucleophilic substitution to introduce diverse functional groups at the quinazoline ring . In contrast, the corresponding ethyl ester analog (ethyl quinazoline-2-carboxylate, CAS 869299-42-3) exhibits different solubility profiles and steric bulk (molecular weight 202.21 vs. 188.18), while the free carboxylic acid (quinazoline-2-carboxylic acid) lacks the ester group required for orthogonal protection strategies in multi-step syntheses [1].

medicinal chemistry building block synthetic methodology derivatization organic synthesis

Antiproliferative Activity: Quinazoline-2-Carboxylate Core in Cancer Cell Line Screening

A series of pyrazolo[5,1-b]quinazoline-2-carboxylate derivatives were systematically evaluated for antiproliferative activity against six cancer cell lines (A549, H460, HT-29, MKN-45, U87MG, SMMC-7721) and further investigated against tyrosine kinases (c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR), with compounds 5h, 5i, 11e, and 13i demonstrating high Pim-1 kinase inhibition activity [1]. The pyrazolo[5,1-b]quinazoline-2-carboxylate core structure in this series provides a direct, experimentally validated reference point for evaluating the biological potential of methyl quinazoline-2-carboxylate-derived compounds.

antiproliferative cancer cell lines Pim-1 kinase c-Met kinase

Methyl Quinazoline-2-Carboxylate: Evidence-Backed Application Scenarios


Medicinal Chemistry Lead Optimization: Kinase Inhibitor SAR Campaigns

Based on the demonstrated VEGFR-2 inhibitory potency of quinazoline-2-carboxylate derivatives (IC50 = 14.8 nM for compound 7a, outperforming sorafenib at 78.9 nM) and antiproliferative activity against six cancer cell lines [1] [2], methyl quinazoline-2-carboxylate is optimally deployed as a core building block for systematic kinase inhibitor lead optimization. The methyl ester provides a synthetic handle for amide coupling, ester hydrolysis, or reduction, enabling rapid library synthesis for SAR exploration targeting VEGFR-2, Pim-1, c-Met, EGFR, and PDGFR kinases.

CNS Drug Discovery: Glutamate Receptor Antagonist Development

The validated QSAR models for pyrazolo[1,5-c]quinazoline-2-carboxylates targeting NMDA/Glycine and AMPA receptors (NMDA model: r = 0.928, r² = 0.806; AMPA model: r = 0.927, r² = 0.859) [1] support the use of methyl quinazoline-2-carboxylate as a foundational scaffold for CNS drug discovery programs. The methyl ester core can be elaborated with lipophilic substituents to shift selectivity toward Gly/NMDA receptors or with carboxylate residues to enhance receptor affinity, as established by prior SAR studies on quinazoline-2-carboxylate systems.

Academic Research: Teaching and Methodology Development

With its defined molecular properties (MW 188.18 g/mol, XLogP3 1.8, TPSA 52.1 Ų) [1] and compatibility with multiple synthetic pathways including oxidative radical cyclization, nucleophilic substitution, and cyclization reactions [2], methyl quinazoline-2-carboxylate serves as an ideal model substrate for teaching heterocyclic chemistry and developing new synthetic methodologies. Its quinazoline core is structurally distinct from more common heterocycles like quinoline or quinoxaline, providing a differentiated training tool for academic laboratories and undergraduate research programs.

Commercial Building Block Procurement: High-Value Intermediates

As a versatile intermediate capable of undergoing oxidation to quinazoline-2-carboxylic acid, reduction to quinazoline-2-methanol derivatives, and diverse substitution reactions [1], methyl quinazoline-2-carboxylate offers superior downstream synthetic optionality compared to the ethyl ester analog (MW 202.21 g/mol) or the free carboxylic acid. Procurement of this compound is justified for organizations seeking a single building block that enables divergent synthesis pathways for generating compound libraries, reference standards, and advanced intermediates in drug discovery pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl quinazoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.